molecular formula C19H13ClF2N2O2 B2678933 1-[(4-chlorophenyl)methyl]-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 852924-38-0

1-[(4-chlorophenyl)methyl]-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2678933
CAS No.: 852924-38-0
M. Wt: 374.77
InChI Key: RTUSVVSHXVUMBE-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)methyl]-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridine derivatives This compound is characterized by the presence of a chlorophenyl group, a difluorophenyl group, and a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)methyl]-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 4-chlorobenzylamine with 2,4-difluorobenzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization with an appropriate dihydropyridine precursor under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)methyl]-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include N-oxides, alcohol derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(4-chlorophenyl)methyl]-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of cardiovascular diseases.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act as a calcium channel blocker, inhibiting the influx of calcium ions into cells, which can lead to vasodilation and reduced blood pressure. The compound’s interaction with cellular receptors and enzymes is crucial for its bioactivity.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: A widely used antihypertensive agent with a similar dihydropyridine structure.

    Felodipine: Known for its use in the treatment of hypertension and angina.

Uniqueness

1-[(4-chlorophenyl)methyl]-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to the presence of both chlorophenyl and difluorophenyl groups, which may confer distinct electronic and steric properties

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-(2,4-difluorophenyl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClF2N2O2/c20-13-5-3-12(4-6-13)11-24-9-1-2-15(19(24)26)18(25)23-17-8-7-14(21)10-16(17)22/h1-10H,11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTUSVVSHXVUMBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)NC2=C(C=C(C=C2)F)F)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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